

Application Notes and Protocols for Reactions Involving 1,1,1-Trichloroacetone

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Compound of Interest

Compound Name: 1,1,1-Trichloroacetone

Cat. No.: B165163

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving **1,1,1-trichloroacetone**, a versatile and reactive ketone. The protocols and data presented are intended to guide researchers in the synthesis and application of this compound and its derivatives, particularly in the context of organic synthesis and pharmaceutical development.

Overview of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS No. 918-00-3) is a colorless liquid with the chemical formula $C_3H_3Cl_3O$.^[1] It is a chlorinated analog of acetone and serves as a reagent and intermediate in various chemical transformations.^[1] Its high reactivity stems from the presence of the electron-withdrawing trichloromethyl group adjacent to the carbonyl function. This compound is primarily utilized in the haloform reaction and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.^[1]

Key Reaction Mechanisms and Protocols

The Haloform Reaction: Cleavage of 1,1,1-Trichloroacetone

The haloform reaction is a classic organic reaction that converts a methyl ketone into a carboxylate and a haloform. **1,1,1-Trichloroacetone** is a key intermediate in the haloform

reaction of acetone. The final step of this reaction is the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group by a base.

Reaction Mechanism:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of **1,1,1-trichloroacetone**. This is followed by the departure of the relatively stable trichloromethanide anion as a leaving group, which is then protonated to yield chloroform.

Experimental Protocol: Synthesis of **1,1,1-Trichloroacetone**

While a specific protocol starting from isolated **1,1,1-trichloroacetone** for its cleavage is not readily available, a detailed procedure for its synthesis via the chlorination of monochloroacetone is provided below. The resulting **1,1,1-trichloroacetone** can then be subjected to basic hydrolysis to yield chloroform and the corresponding carboxylate.

- Materials:
 - Monochloroacetone: 231 g
 - Potassium hydroxide: 275 g
 - Water: 950 g
 - Chlorine gas: ~400 g
 - Anhydrous sodium sulfate: 200 g
- Procedure:
 - In a 5-liter reaction kettle equipped with a mechanical stirrer and a tail gas absorption device, add monochloroacetone, potassium hydroxide, and water in sequence.
 - Maintain the temperature at 15 to 20 °C and bubble chlorine gas through the stirred solution for approximately 6.6 hours.
 - Once the solution becomes clear, allow it to stand for 1 hour.

- Separate the lower yellow-green organic phase.
- Dry the organic phase with anhydrous sodium sulfate to obtain **1,1,1-trichloroacetone**.^[2]

Quantitative Data for Synthesis of **1,1,1-Trichloroacetone**

Reactant	Mass (g)	Moles (approx.)
Monochloroacetone	231	2.5
Potassium hydroxide	275	4.9
Chlorine gas	400	5.6
Product	Mass (g)	Purity
1,1,1-Trichloroacetone	301	85% (gas phase)

Table 1: Quantitative data for the synthesis of **1,1,1-trichloroacetone** from monochloroacetone.^[2]

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. While specific protocols for the aldol condensation of **1,1,1-trichloroacetone** are not widely reported, a general procedure for the Claisen-Schmidt condensation (a type of crossed aldol condensation) of an aromatic aldehyde with a ketone is provided as a reference. The high degree of chlorination in **1,1,1-trichloroacetone** may influence its reactivity as either an enolate precursor or an electrophilic carbonyl component.

General Experimental Protocol: Claisen-Schmidt Condensation

- Materials:
 - Aromatic aldehyde (e.g., benzaldehyde): 1 mmol
 - Ketone (e.g., acetone): 1 mmol
 - 95% Ethanol: 1 mL

- 15 M Aqueous sodium hydroxide: 0.10 mL
- Ice water
- Procedure:
 - In a conical vial with a magnetic stirrer, combine the aldehyde, ketone, and 95% ethanol.
 - Add the aqueous sodium hydroxide solution and stir at room temperature until a solid forms.
 - Break up the solid and dilute with 2 mL of ice water.
 - Transfer the mixture to a small Erlenmeyer flask containing 3 mL of ice water.
 - Stir thoroughly and collect the product by suction filtration.
 - Wash the product with cold water and allow it to air dry.
 - The crude product can be purified by recrystallization from 95% ethanol.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Application in Pharmaceutical Synthesis: Folic Acid Intermediate

1,1,3-Trichloroacetone, an isomer of **1,1,1-trichloroacetone**, is a key intermediate in the synthesis of folic acid, a vital B vitamin.[\[6\]](#)[\[7\]](#) The following protocol details the synthesis of folic acid using 1,1,3-trichloroacetone.

Experimental Protocol: Synthesis of Folic Acid

- Materials:
 - N-p-aminobenzoylglutamic acid: 100 g
 - 2,4,5-triamino-6-hydroxypyrimidine sulfate: 120 g
 - 1,1,3-Trichloroacetone: 160 g
 - Sodium metabisulfite: 140 g

- 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄): 100 g
- Sodium hydroxide solution
- Purified water
- Activated carbon
- Dilute hydrochloric acid (2N)
- Procedure:
 - In a reaction flask, combine N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone, sodium metabisulfite, and [emim]BF₄.
 - Stir the mixture at 20-30 °C for 2 hours, maintaining the pH at 3.0-3.5 with the addition of sodium hydroxide solution.
 - After the reaction, filter the mixture to obtain crude folic acid.
 - Add the crude folic acid to 4.5 L of purified water and heat to 80-90 °C with stirring.
 - Adjust the pH to 8-9 with sodium hydroxide solution and add 15 g of activated carbon. Stir for 30 minutes and filter while hot.
 - Maintain the filtrate at 80-90 °C and adjust the pH to 3.0-3.5 with dilute hydrochloric acid.
 - Slowly cool to room temperature, filter, and dry the product under vacuum at 60-65 °C for 5 hours.^[8]

Quantitative Data for Folic Acid Synthesis

Reactant	Mass (g)
N-p-aminobenzoylglutamic acid	100
2,4,5-triamino-6-hydroxypyrimidine sulfate	120
1,1,3-Trichloroacetone	160
Sodium metabisulfite	140
Product	Mass (g)
Folic Acid	138

Table 2: Quantitative data for the synthesis of Folic Acid using 1,1,3-Trichloroacetone.[8]

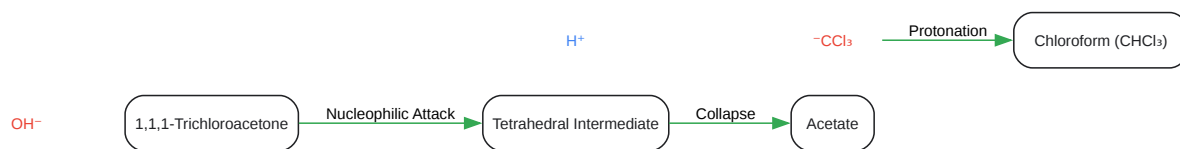
Other Potential Nucleophilic Additions

While specific experimental protocols for the following reactions with **1,1,1-trichloroacetone** are not readily available in the literature, their general mechanisms are presented for consideration by researchers. The high reactivity of the carbonyl group in **1,1,1-trichloroacetone**, due to the inductive effect of the chlorine atoms, may make it a suitable substrate for various nucleophilic additions. However, the potential for side reactions, such as the haloform reaction under basic conditions, should be carefully considered.

- Grignard Reaction: The addition of a Grignard reagent to the carbonyl group of **1,1,1-trichloroacetone** would be expected to form a tertiary alcohol after acidic workup.
- Darzens Condensation: This reaction involves the condensation of a ketone with an α -haloester in the presence of a base to form an α,β -epoxy ester.[9][10]
- Baylis-Hillman Reaction: This is a reaction between an aldehyde and an activated alkene catalyzed by a nucleophile, typically a tertiary amine or phosphine.[11][12]

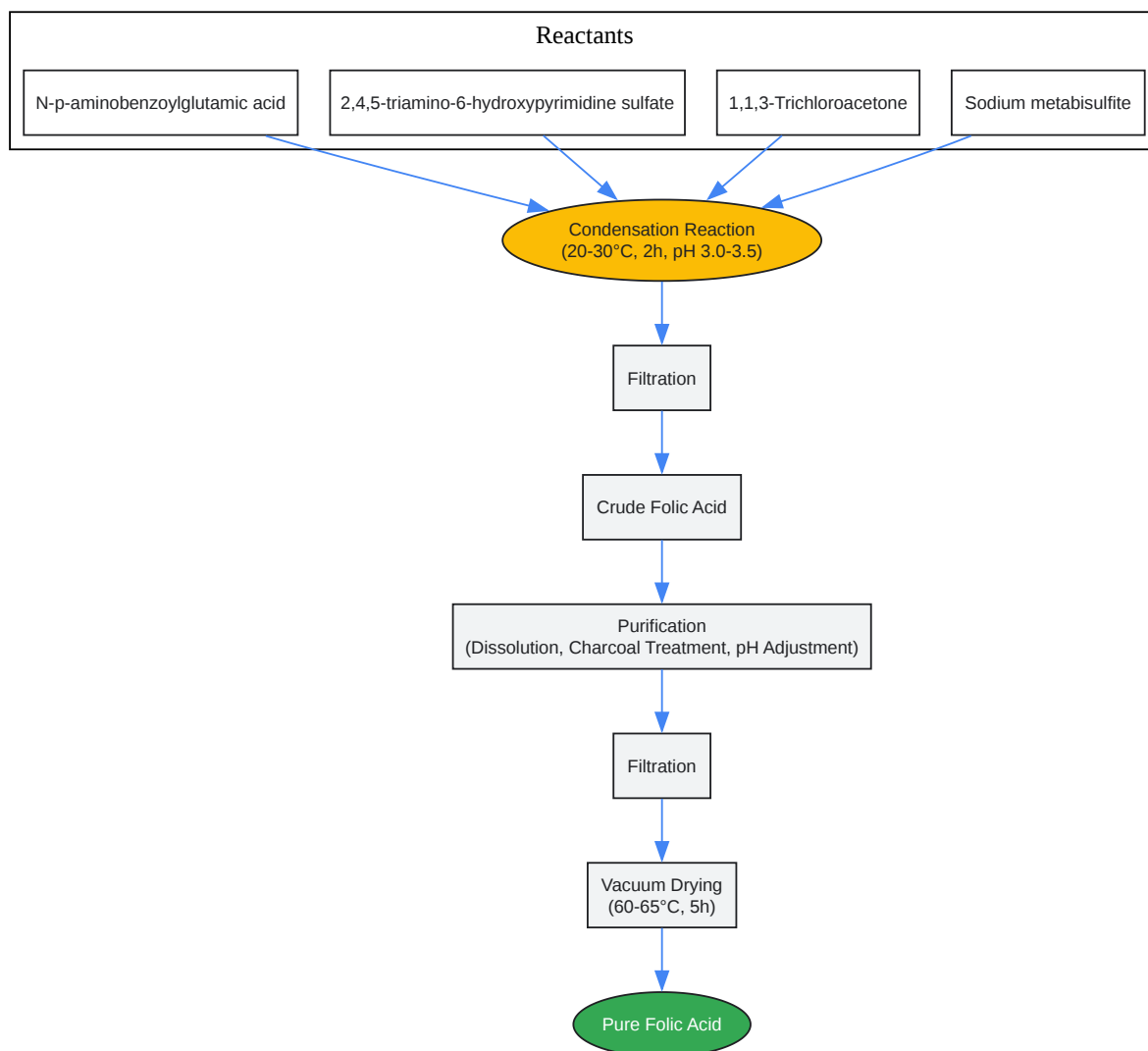
Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language):



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Caption: Mechanism of the base-catalyzed cleavage of **1,1,1-trichloroacetone**.



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Caption: Workflow for the synthesis of folic acid using 1,1,3-trichloroacetone.

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